REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:3]=1.[CH3:15][NH:16][C:17]([NH:19][C:20]1[CH:25]=[CH:24][C:23](B2OC(C)(C)C(C)(C)O2)=[CH:22][CH:21]=1)=[O:18].C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[N:5]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[N:3]=[C:2]([C:23]2[CH:22]=[CH:21][C:20]([NH:19][C:17]([NH:16][CH3:15])=[O:18])=[CH:25][CH:24]=2)[N:7]=1 |f:2.3.4,^1:50,52,71,90|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=NC(=NC(=N1)Cl)N1CCOCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CNC(=O)NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
2.46 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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168 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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COCCOC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture filtered
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
Crude product was purified by silica gel (100-200 mesh) column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |